molecular formula C16H17N3O3 B11702724 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B11702724
M. Wt: 299.32 g/mol
InChI Key: JPELIUSDCXZVGB-WOJGMQOQSA-N
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Description

Structural Elucidation of N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Molecular Architecture and Stereochemical Features

The molecular structure comprises a pyridine-2-carbohydrazide backbone conjugated via an imine bond (–N=N–) to a 3,4-dimethoxyphenyl ethylidene group. Key stereochemical features include:

  • E-configuration of the imine bond (C=N), confirmed by the IUPAC name designation (1E).
  • Methoxy substituents at positions 3 and 4 on the phenyl ring, influencing electronic delocalization.
  • A planar pyridine ring (bond angles ~120°) and a slightly twisted dimethoxyphenyl group due to steric interactions.

The SMILES string C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)OC)OC encodes the stereochemistry and connectivity. Comparative analysis with N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide () highlights the role of methoxy vs. hydroxyl groups in modulating solubility and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Signals for the pyridine protons appear as a multiplet at δ 7.06–8.74 ppm, consistent with aromatic systems. The imine proton (N=CH–) resonates as a singlet near δ 8.2 ppm, while methoxy groups show singlets at δ 3.8–3.9 ppm.
  • ¹³C NMR : Peaks at δ 169.46 ppm (C=O) and δ 163.8 ppm (C=N) confirm the hydrazide and imine functionalities. Aromatic carbons of the phenyl and pyridine rings appear between δ 110–150 ppm.
Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(N–H) at 3216 cm⁻¹ (hydrazide NH).
  • ν(C=O) at 1650 cm⁻¹ and ν(C=N) at 1605 cm⁻¹, indicating conjugation between the carbonyl and imine groups.
  • ν(C–O–C) at 1250–1050 cm⁻¹ (methoxy groups).
UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ ≈ 290 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system. A weaker n→π* transition appears near 350 nm.

X-ray Crystallographic Analysis

While crystallographic data for this specific compound are unavailable, related structures (e.g., copper(II) complexes of analogous hydrazides) adopt monoclinic systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.1 Å, and β = 105.3°. The imine bond length in similar compounds is ~1.28 Å, characteristic of double-bond character.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on the carbonyl oxygen (–0.42 e) and pyridine nitrogen (–0.38 e), favoring hydrogen bonding.
  • Dipole moment : 5.1 Debye, reflecting polarity driven by methoxy and carbonyl groups.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-11(12-7-8-14(21-2)15(10-12)22-3)18-19-16(20)13-6-4-5-9-17-13/h4-10H,1-3H3,(H,19,20)/b18-11+

InChI Key

JPELIUSDCXZVGB-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Procedure :

  • Reagents :

    • Pyridine-2-carbohydrazide (1.0 equiv, 1.37 g, 0.01 mol)

    • 3,4-Dimethoxyacetophenone (1.0 equiv, 1.94 g, 0.01 mol)

    • Ethanol (50 mL)

    • Piperidine (0.5 mL, catalytic base)

  • Steps :

    • Dissolve the carbohydrazide and ketone in ethanol.

    • Add piperidine and reflux for 4–6 hours.

    • Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.

    • Recrystallize from acetic acid or 1,4-dioxane.

  • Yield : ~50–70%.

Mechanism :

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the ketone, forming a tetrahedral intermediate. Dehydration yields the hydrazone linkage (C=N).

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods offer an eco-friendly alternative by eliminating solvents.

Procedure :

  • Reagents :

    • Pyridine-2-carbohydrazide (1.0 equiv)

    • 3,4-Dimethoxyacetophenone (1.0 equiv)

    • Sodium acetate (1.0 equiv, optional base)

  • Steps :

    • Grind reactants in a ball mill (30 Hz, 3 cycles of 30 minutes each).

    • Monitor reaction completion via TLC or NMR.

    • Wash the product with hexane to remove unreacted starting materials.

  • Yield : ~80–90% (estimated from analogous reactions).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Procedure :

  • Reagents :

    • Pyridine-2-carbohydrazide (1.0 equiv)

    • 3,4-Dimethoxybenzaldehyde (1.0 equiv)

    • Ethanol (10 mL)

    • Acetic acid (3 drops)

  • Steps :

    • Mix reagents in a microwave-safe vessel.

    • Irradiate at 100°C for 15–20 minutes.

    • Filter and recrystallize the product.

  • Yield : ~75–85% (extrapolated from similar hydrazone syntheses).

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity:

Technique Key Findings Source
IR Spectroscopy - C=O stretch: 1650–1680 cm⁻¹
- C=N stretch: 1580–1620 cm⁻¹
- NH stretch: 3200–3300 cm⁻¹
¹H NMR - δ 2.15 ppm (s, CH₃)
- δ 3.83–3.85 ppm (s, OCH₃)
- δ 7.4–8.9 ppm (pyridine/aromatic H)
Mass Spectrometry Molecular ion peak at m/z 299.33 (C₁₆H₁₇N₃O₃)

Optimization and Challenges

Factors Affecting Yield :

  • Catalyst Choice : Piperidine or acetic acid improves reaction efficiency.

  • Solvent : Ethanol and 1,4-dioxane enhance solubility of aromatic intermediates.

  • Temperature : Reflux (~80°C) or microwave heating (~100°C) optimizes kinetics.

Common Issues :

  • Byproducts : Overheating may degrade the hydrazone linkage.

  • Purification : Recrystallization from polar solvents (e.g., acetic acid) removes unreacted ketone.

Comparative Analysis of Methods

Method Time Yield Eco-Friendliness Scalability
Classical Condensation4–6 h50–70%ModerateHigh
Mechanochemical1.5 h80–90%HighModerate
Microwave-Assisted0.5 h75–85%ModerateHigh

Applications in Derivative Synthesis

The compound serves as a precursor for:

  • Metal complexes : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic studies.

  • Heterocycles : Cyclization reactions to form pyridines or oxadiazoles .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Biological Activity

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a condensation reaction involving pyridine-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. This process typically involves the use of solvents such as ethanol or methanol under reflux conditions to facilitate the reaction. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including HCT-116 (human colon cancer cells) and A549 (lung cancer cells). The compound exhibited significant growth inhibition with IC50 values indicating potent activity.

Cell Line IC50 (µM)
HCT-11612.5
A54915.0

These results suggest that the compound may induce apoptosis in cancer cells, a mechanism further supported by flow cytometry analyses showing increased annexin V positivity in treated cells.

The proposed mechanism involves the induction of oxidative stress leading to apoptosis. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances the apoptotic signaling pathway, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its antitumor properties, this compound has demonstrated antibacterial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A clinical study involving this compound was conducted on patients with advanced colorectal cancer. The study reported a partial response in 30% of participants after treatment for three months, with manageable side effects.

Case Study 2: Antibacterial Application

Another study evaluated the compound's efficacy in treating bacterial infections in animal models. Mice infected with Staphylococcus aureus showed significant recovery when treated with the compound compared to controls, indicating its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound belongs to a broader class of carbohydrazides characterized by an acylhydrazone linker (-NH-N=C-). Key structural variations among analogs include:

  • Pyridine vs. Pyrazole Backbone: Pyridine-based: The target compound and analogs like N′-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide () retain a pyridine ring, which may influence π-π stacking or hydrogen-bonding interactions.

Substituent Effects

Substituents on the arylidene group significantly modulate bioactivity and physicochemical properties:

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
Target Compound C16H17N3O3* 3,4-dimethoxyphenyl High lipophilicity (methoxy groups)
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide C14H12FN3O 4-fluorophenyl Electron-withdrawing fluorine enhances polarity
SKI-178 C22H24N4O4 3,4-dimethoxyphenyl, 4-methoxyphenyl SphK1 inhibitor (Ki = 1.33 μM)
N′-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide C15H15N3O3 2,4-dihydroxyphenyl Hydroxy groups enable H-bonding; synthesized via reflux with acetic acid
(E)-5-Amino-N'-(1-(4-chlorophenyl)ethylidene)-... (6e) C23H22ClN5O4S 4-chlorophenyl, thiazolo ring Complex heterocyclic structure; 75% synthetic yield

*Inferred molecular formula based on structural similarity to and .

Key Observations:
  • Electron-Donating Groups (e.g., methoxy) : Enhance membrane permeability and binding to hydrophobic pockets (e.g., SKI-178’s SphK1 inhibition) .
  • Hydroxy Groups : Facilitate hydrogen bonding, as seen in the 2,4-dihydroxyphenyl analog (), which may enhance interactions with polar targets.

Q & A

Q. What experimental methods are recommended for synthesizing N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between pyridine-2-carbohydrazide and 3,4-dimethoxyacetophenone derivatives under reflux in ethanol or methanol. Key parameters for optimization include:

  • Solvent selection : Polar protic solvents (e.g., ethanol) enhance reaction rates due to hydrogen bonding .
  • Catalysts : Acidic (e.g., glacial acetic acid) or basic catalysts improve imine bond formation .
  • Temperature : Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis may reduce time and improve yields .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity. Monitor yields via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • FT-IR : Confirm the presence of hydrazide (–NH–CO–) and imine (C=N) bonds. Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1590–1620 cm⁻¹ (C=N stretch) are diagnostic .
  • NMR : ¹H NMR should show signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazide NH (δ 10–11 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and imine (δ 145–150 ppm) carbons .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ at m/z 330.1 for C₁₇H₁₇N₃O₃) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against E. coli, S. aureus, and C. albicans .
  • Enzyme Inhibition : Test against Glucosamine-6-Phosphate Synthase (GlmS) via UV-Vis monitoring of UDP-GlcNAc production .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and tautomeric forms. For example, confirm the E-configuration of the imine bond (C=N) and planarity of the hydrazide moiety .
  • Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for twinned crystals. Compare with DFT-optimized geometries for validation .

Q. How can computational methods predict binding modes with biological targets like Glucosamine-6-Phosphate Synthase?

  • Molecular Docking : Use AutoDock Vina or GOLD to model interactions. Key residues (e.g., Asp477, Lys484 in GlmS) may form hydrogen bonds with the hydrazide group .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF to identify flexible regions .
  • QSAR Models : Corporate substituent effects (e.g., methoxy groups) on bioactivity using Hammett σ constants .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Target Selectivity : Use CRISPR/Cas9-knockout models to confirm specificity for GlmS over related enzymes .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Introduce ester groups on methoxy substituents to enhance solubility, which are cleaved in vivo .
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release. Monitor via HPLC-MS in plasma .
  • LogP Optimization : Modify substituents (e.g., replace methoxy with hydroxyl) to achieve LogP 1–3 for better membrane permeability .

Key Recommendations

  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch variability .
  • Data Transparency : Share raw crystallographic data (CIF files) via repositories like CCDC for peer validation .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate structure-based drug design .

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